molecular formula C7H4BrF3Zn B2483432 3,4,5-Trifluorobenzylzinc bromide CAS No. 955381-38-1

3,4,5-Trifluorobenzylzinc bromide

Cat. No.: B2483432
CAS No.: 955381-38-1
M. Wt: 290.39
InChI Key: UGSZBDDWWWBBNB-UHFFFAOYSA-M
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Description

3,4,5-Trifluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H4BrF3Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4,5-Trifluorobenzylzinc bromide generally involves the reaction of 3,4,5-trifluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3,4,5-Trifluorobenzyl bromide+Zn3,4,5-Trifluorobenzylzinc bromide\text{3,4,5-Trifluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 3,4,5-Trifluorobenzyl bromide+Zn→3,4,5-Trifluorobenzylzinc bromide

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of larger reactors, more efficient mixing, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trifluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in other types of reactions, including:

    Oxidation: Though less common, it can undergo oxidation under specific conditions.

    Reduction: It can be reduced to form simpler organozinc compounds.

    Substitution: This is the most common reaction, where it reacts with various electrophiles to form new carbon-carbon bonds.

Common Reagents and Conditions

    Reagents: Common reagents include palladium or nickel catalysts, halides, and other electrophiles.

    Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, and at controlled temperatures to optimize yield and selectivity.

Major Products

The major products formed from reactions involving this compound are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

3,4,5-Trifluorobenzylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex molecules.

    Biology: It can be used to synthesize biologically active compounds, which are then studied for their potential therapeutic effects.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3,4,5-Trifluorobenzylzinc bromide exerts its effects is primarily through its role as a nucleophile in substitution reactions. The zinc atom in the compound acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which then attacks electrophiles to form new bonds. This mechanism is crucial in cross-coupling reactions where the compound forms new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluorobenzyl bromide
  • 3,5-Difluorobenzyl bromide
  • 4-(Trifluoromethyl)benzyl bromide

Uniqueness

3,4,5-Trifluorobenzylzinc bromide is unique due to its trifluoromethyl groups, which impart distinct electronic properties that enhance its reactivity in cross-coupling reactions. Compared to similar compounds, it offers higher selectivity and efficiency in forming carbon-carbon bonds, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

bromozinc(1+);1,2,3-trifluoro-5-methanidylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.BrH.Zn/c1-4-2-5(8)7(10)6(9)3-4;;/h2-3H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILUZGMMLLTKAV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C(=C1)F)F)F.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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